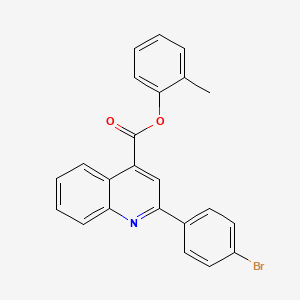![molecular formula C36H32N6O2 B12464939 N,N'-bis{4-methyl-2-[(E)-(4-methylphenyl)diazenyl]phenyl}benzene-1,4-dicarboxamide](/img/structure/B12464939.png)
N,N'-bis{4-methyl-2-[(E)-(4-methylphenyl)diazenyl]phenyl}benzene-1,4-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-bis{4-methyl-2-[(E)-(4-methylphenyl)diazenyl]phenyl}benzene-1,4-dicarboxamide is a complex organic compound characterized by its unique structure, which includes two azo groups and a benzene-1,4-dicarboxamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis{4-methyl-2-[(E)-(4-methylphenyl)diazenyl]phenyl}benzene-1,4-dicarboxamide typically involves the following steps:
Diazotization: The process begins with the diazotization of 4-methyl aniline to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-methyl-2-aminobenzoic acid to form the azo compound.
Amidation: The final step involves the amidation of the azo compound with benzene-1,4-dicarboxylic acid to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-bis{4-methyl-2-[(E)-(4-methylphenyl)diazenyl]phenyl}benzene-1,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The azo groups can be oxidized to form nitro compounds.
Reduction: The azo groups can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives, depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N,N’-bis{4-methyl-2-[(E)-(4-methylphenyl)diazenyl]phenyl}benzene-1,4-dicarboxamide has several applications in scientific research:
Materials Science: Used in the development of advanced materials with specific optical and electronic properties.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Biology: Studied for its interactions with biological macromolecules.
Industry: Utilized in the synthesis of dyes and pigments due to its azo groups.
Wirkmechanismus
The mechanism of action of N,N’-bis{4-methyl-2-[(E)-(4-methylphenyl)diazenyl]phenyl}benzene-1,4-dicarboxamide involves its interaction with molecular targets through its azo and amide groups. These interactions can lead to changes in the electronic properties of the compound, affecting its reactivity and binding affinity. The specific pathways involved depend on the context of its application, such as binding to enzymes or receptors in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-bis(4-methylphenyl)benzene-1,4-dicarboxamide
- N,N’-bis(4-aminophenyl)benzene-1,4-dicarboxamide
- N,N’-bis(4-nitrophenyl)benzene-1,4-dicarboxamide
Uniqueness
N,N’-bis{4-methyl-2-[(E)-(4-methylphenyl)diazenyl]phenyl}benzene-1,4-dicarboxamide is unique due to the presence of both azo and amide functionalities, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with light or biological molecules.
Eigenschaften
Molekularformel |
C36H32N6O2 |
|---|---|
Molekulargewicht |
580.7 g/mol |
IUPAC-Name |
1-N,4-N-bis[4-methyl-2-[(4-methylphenyl)diazenyl]phenyl]benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C36H32N6O2/c1-23-5-15-29(16-6-23)39-41-33-21-25(3)9-19-31(33)37-35(43)27-11-13-28(14-12-27)36(44)38-32-20-10-26(4)22-34(32)42-40-30-17-7-24(2)8-18-30/h5-22H,1-4H3,(H,37,43)(H,38,44) |
InChI-Schlüssel |
UCVDWLDYZDGCRT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N=NC2=C(C=CC(=C2)C)NC(=O)C3=CC=C(C=C3)C(=O)NC4=C(C=C(C=C4)C)N=NC5=CC=C(C=C5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[5,14-dihydroxy-3-[4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12464864.png)
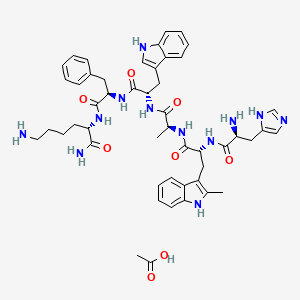

![1-[3-(Dimethylamino)propyl]-4-phenylpyrrolidin-2-one](/img/structure/B12464879.png)
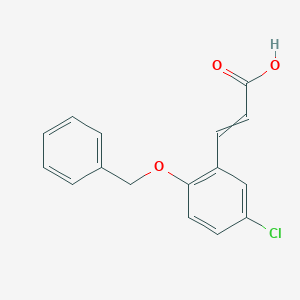
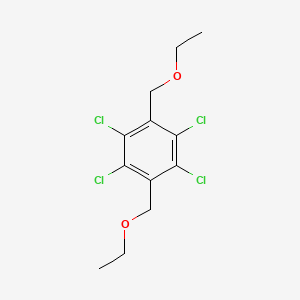
![2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(pyrimidin-2-yl)acetamide](/img/structure/B12464890.png)
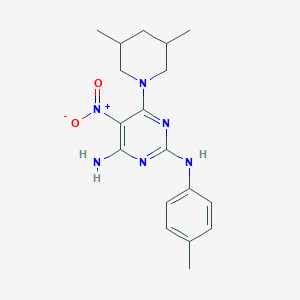
![2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B12464898.png)
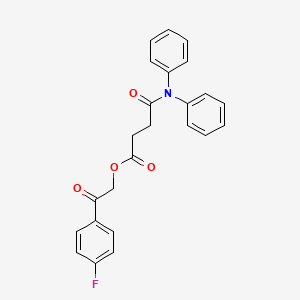
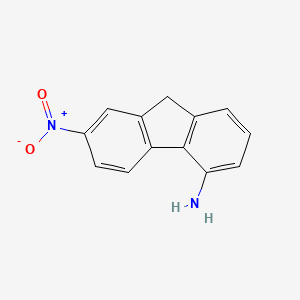
![ethyl 4-{[3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoyl]amino}benzoate](/img/structure/B12464930.png)
![N-(4-{[(4-bromophenyl)carbonyl]amino}phenyl)-9H-fluorene-9-carboxamide](/img/structure/B12464945.png)
